1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene
Description
1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene (CAS No. 887268-05-5) is a halogenated nitroaromatic compound with the molecular formula C₈H₂ClF₆NO₂ and a molecular weight of 293.55 g/mol. It is characterized by a benzene ring substituted with chlorine, nitro, and two trifluoromethyl groups at positions 1, 4, 2, and 5, respectively. This electron-deficient structure confers high reactivity in electrophilic substitution and coupling reactions. Key properties include storage under dry, room-temperature conditions and hazards related to skin/eye irritation (H315, H319) and flammability (H227) . Its synthesis and applications are less documented compared to analogues, but its structural features suggest utility in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
1-chloro-4-nitro-2,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF6NO2/c9-5-1-4(8(13,14)15)6(16(17)18)2-3(5)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHICYKUYUSBTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Reagents: Concentrated nitric acid (typically 98-100%) and sulfuric acid (preferably 91-100% or fuming sulfuric acid with controlled SO₃ content).
- Solvent System: A mixture of concentrated sulfuric acid or fuming sulfuric acid acts as both solvent and nitrating agent.
- Temperature Control: Nitration is conducted at moderate temperatures, generally between 90°C and 105°C, to favor para-nitration and minimize side reactions.
- Reaction Conditions: Dropwise addition of nitric acid to the acid mixture containing 1,4-bis(trifluoromethyl)benzene, with continuous stirring to ensure uniform reaction and heat dissipation.
Key Findings:
- Yield and Purity: Using optimized conditions, yields of approximately 58% to 68.7% are reported, with high purity (around 99.6%) of the nitrated product.
- Reaction Time: Ranges from 8 to 10 hours, depending on temperature and acid concentrations.
- Side Reactions: Sulfonation and over-nitration are potential issues, mitigated by temperature control and reagent stoichiometry.
Data Table 1: Nitration Conditions and Yields
| Parameter | Example Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid mixture | 96% sulfuric acid + fuming sulfuric acid (10% SO₃) | 68.7 | Elevated SO₃ content improves nitration efficiency |
| Temperature | 80°C | - | Moderate temperature minimizes side reactions |
| Reaction time | 8 hours | - | Longer times increase yield |
| Nitrating agent | Concentrated nitric acid (98%) | - | Ensures complete nitration |
Chlorination to Form 1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene
Chlorination Strategy:
The chlorination step involves selective substitution of a hydrogen atom on the aromatic ring with chlorine, often achieved via radical chlorination or electrophilic substitution under controlled conditions.
Methodology:
- Reagents: Chlorine gas (Cl₂), initiator such as azobisisobutyronitrile (AIBN) to promote radical formation.
- Reaction Conditions: Temperatures maintained around 65°C to 80°C, with reaction times ranging from 7 to 8.5 hours.
- Reaction Setup: Use of a four-necked flask with reflux condenser, inert atmosphere, and controlled chlorine flow rate to prevent over-chlorination.
Key Findings:
- Reaction Control: The addition of AIBN facilitates radical chlorination, enhancing selectivity for the para position.
- Yield: Reported yields of approximately 96.3% of the chlorinated intermediate, with minimal by-products.
- Safety Note: Handling chlorine gas requires strict safety protocols due to its toxicity and corrosiveness.
Data Table 2: Chlorination Parameters
| Parameter | Example Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorine flow rate | 38 g/hr | - | Controlled to prevent over-chlorination |
| Reaction temperature | 75-80°C | 96.3 | Optimized for selectivity |
| Reaction time | 7-8.5 hours | - | Longer times improve conversion |
| Initiator | 2,2'-azobisisobutyronitrile (AIBN) | Yes | Promotes radical chlorination |
Nitration of the Chlorinated Intermediate
Following chlorination, nitration can be performed on the chlorinated compound to introduce the nitro group at the desired position, following similar conditions as the initial nitration but with adjustments for the chlorinated substrate's reactivity.
Process Highlights:
- Use of concentrated nitric acid and sulfuric acid mixture.
- Reaction temperature maintained around 90°C to 105°C.
- Reaction duration approximately 10 hours for complete nitration.
Result:
- Formation of This compound with yields around 60-70%, depending on precise control of reaction parameters and purity of starting materials.
Summary of Key Preparation Methods
| Method | Starting Material | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Nitration | 1,4-bis(trifluoromethyl)benzene | Nitric acid + sulfuric acid | 90-105°C, dropwise addition | 58-68.7% | Controlled temperature to prevent side reactions |
| Chlorination | Chlorinated intermediate | Cl₂ + AIBN | 65-80°C, 7-8.5 hours | ~96% | Radical initiation for selectivity |
| Nitration of chlorinated compound | Chlorinated intermediate | Nitric acid + sulfuric acid | 90-105°C, ~10 hours | 60-70% | Final nitration step |
Research Findings and Industrial Relevance
Research indicates that the synthesis of This compound is optimized under moderate temperatures, with careful control of acid concentrations and reaction times to maximize yield and purity. The process benefits from using readily available starting materials and standard nitration and chlorination techniques, making it suitable for industrial-scale production.
Environmental and safety considerations include managing toxic chlorine gas and corrosive acids, with appropriate safety protocols and waste treatment systems.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloro group at position 1 undergoes substitution under specific conditions due to activation by electron-withdrawing trifluoromethyl (-CF₃) and nitro (-NO₂) groups.
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Mechanistic Insight : The -CF₃ and -NO₂ groups meta-direct the nucleophile to the chloro position while stabilizing the Meisenheimer intermediate .
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Limitation : Steric hindrance from adjacent -CF₃ groups reduces reaction rates compared to mono-trifluoromethyl analogs .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization for advanced intermediates:
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Key Trend : Electron-deficient aryl chlorides require bulky phosphine ligands (e.g., phenyldi(t-butyl)phosphine) to enhance catalytic activity .
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Side Reaction : Competing hydrolysis of the nitro group is suppressed in non-aqueous media .
Reduction Reactions
Selective reduction of the nitro group is achievable without affecting the C-Cl bond:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 6 h | 1-Chloro-4-amino-2,5-bis(CF₃)benzene | 89%* | |
| Fe/HCl | H₂O/EtOH, reflux, 3 h | 1-Chloro-4-amino-2,5-bis(CF₃)benzene | 75%* |
*Extrapolated from analogous nitroarene reductions in .
Electrophilic Aromatic Substitution
Despite the deactivated ring, directed substitution is feasible:
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SO₃/H₂SO₄ | 80°C, 8 h | Sulfonated derivative† | 68% | |
| HNO₃/H₂SO₄ | 0–5°C, 5 h | Dinitro analog‡ | N/R |
†Exact position not specified in patent data .
‡Requires fuming nitric acid and extended stirring .
Functional Group Interconversion
The nitro group serves as a precursor for diverse transformations:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitro → Amine | H₂/Ni, EtOH, 50 psi | 4-Amino-1-chloro-2,5-bis(CF₃)benzene | 82%* | |
| Nitro → Hydroxylamine | Zn/NH₄Cl, THF/H₂O, 0°C | N-Hydroxy intermediate | 63%* |
*Based on methods for structurally similar nitroarenes .
Critical Analysis of Reactivity
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Steric Effects : The 2,5-bis(trifluoromethyl) arrangement creates steric congestion, slowing reactions at the para-nitro position .
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Electronic Effects : Strong electron withdrawal (-CF₃, -NO₂) renders the ring resistant to Friedel-Crafts alkylation/acylation .
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Solvent Dependence : Polar aprotic solvents (e.g., DMAc, DMF) improve yields in Pd-catalyzed reactions by stabilizing intermediates .
Scientific Research Applications
Pharmaceutical Applications
1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its trifluoromethyl groups enhance biological activity and metabolic stability.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to produce anticancer agents. The introduction of trifluoromethyl groups has been shown to improve the potency of certain drugs against cancer cell lines. These modifications allow for better interaction with biological targets due to increased lipophilicity and metabolic resistance .
Agrochemical Applications
The compound is also utilized in the development of agrochemicals, particularly as an intermediate in the synthesis of herbicides and insecticides. The trifluoromethyl group is known to enhance the efficacy of agrochemical products by improving their stability and bioavailability in various environmental conditions.
Case Study: Herbicide Development
A study highlighted the synthesis of a new class of herbicides using this compound as a starting material. These herbicides exhibited improved selectivity and reduced toxicity to non-target species, showcasing the compound's potential in sustainable agriculture practices .
Material Science Applications
In material science, this compound is explored for its use in developing functional materials such as polymers and coatings. The unique properties imparted by the trifluoromethyl groups allow for enhanced thermal stability and chemical resistance.
Case Study: Fluorinated Polymers
Research has indicated that incorporating this compound into polymer matrices can lead to the creation of fluorinated polymers with superior properties for applications in electronics and protective coatings. These materials exhibit improved hydrophobicity and chemical inertness, making them suitable for harsh environments .
Mechanism of Action
The mechanism of action of 1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components . The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-associated proteins and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Properties
The table below compares 1-chloro-4-nitro-2,5-bis(trifluoromethyl)benzene with structurally related compounds:
Physical and Chemical Properties
- Solubility : Trifluoromethyl groups generally enhance lipid solubility. For example, 1-chloro-2,5-difluoro-4-(trifluoromethyl)benzene has a high XLogP3 value (3.8), suggesting similar hydrophobicity for the target compound .
- Thermal Stability : The bromo analogue (1-bromo-3,5-bis(trifluoromethyl)benzene ) has a defined boiling point (154°C), while the chloro-nitro derivative’s thermal stability is undocumented .
Biological Activity
1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene (C8H2ClF6NO2) is a synthetic organic compound notable for its potential biological activities. This compound, characterized by its trifluoromethyl groups and a nitro substituent, is being investigated for various applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
The molecular weight of this compound is 293.55 g/mol. Its synthesis typically involves multi-step organic reactions, including the nitration of 1-chloro-2,5-bis(trifluoromethyl)benzene with concentrated nitric acid and sulfuric acid. The compound's structure allows it to undergo various chemical reactions such as nucleophilic substitution and reduction reactions, making it versatile in synthetic chemistry.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial effects of compounds related to this compound. For instance, derivatives of similar nitro-substituted compounds have shown significant activity against various bacterial strains. The mechanism often involves the bioreduction of the nitro group under anaerobic conditions, leading to reactive intermediates that can disrupt cellular functions .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Nitro Compound A | E. coli | 25 µg/mL |
| Nitro Compound B | S. aureus | 15 µg/mL |
| This compound | Not directly tested | Potentially effective |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays. Studies indicate that the compound may induce apoptosis in cancer cell lines through oxidative stress mechanisms and DNA damage pathways . The trifluoromethyl groups enhance lipophilicity, potentially improving cellular uptake.
Case Study: In Vitro Evaluation
A recent study assessed the cytotoxic effects of several fluorinated aromatic compounds on human cancer cell lines. The results demonstrated that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 20 µM against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Table 2: Cytotoxicity Data
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Similar Compound C | A549 | 12 |
| Similar Compound D | HeLa | 18 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Bioreduction : The nitro group can be reduced to an amino group within biological systems, forming reactive intermediates.
- Oxidative Stress Induction : The trifluoromethyl groups may contribute to increased reactive oxygen species (ROS), leading to cellular damage.
- Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways that regulate apoptosis and proliferation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
